molecular formula C7H13ClO2S B2482144 2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride CAS No. 2241141-44-4

2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride

Cat. No. B2482144
CAS RN: 2241141-44-4
M. Wt: 196.69
InChI Key: QGBUVHXNSBVLFU-UHFFFAOYSA-N
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Description

“2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2241141-44-4 . It has a molecular weight of 196.7 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,3,3-tetramethylcyclopropane-1-sulfonyl chloride . The InChI code for this compound is 1S/C7H13ClO2S/c1-6(2)5(7(6,3)4)11(8,9)10/h5H,1-4H3 .

Scientific Research Applications

Visible-Light-Mediated Difunctionalization of Vinylcyclopropanes

  • Application : A method using visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides for synthesizing 1-sulfonylmethyl-substituted 3,4-dihydronaphalenes.
  • Advantages : Utilizes commercially available sulfonyl chlorides, mild conditions, and eco-friendly energy.
  • Pathway : A radical-type pathway is proved in this transformation (Wang et al., 2019).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

  • Application : Polymer-supported sulfonyl chloride is used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones.
  • Methodology : Involves attaching 1,2-diols to the solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination.
  • Significance : Enables preparation of oxazolidinones with high enantiopurity using enantiopure 1,2-diols (Holte et al., 1998).

Synthesis of 1,2-Disubstituted Methylenecyclopropanes

  • Application : Synthesis of 1,2-disubstituted methylenecyclopropanes through the reaction of cyclopropane 1 with phenylacetonitriles.
  • Process : Involves the use of solid sodium hydroxide and a catalyst in dimethyl sulfoxide.
  • Outcome : Produces a mixture of diastereoisomers of 4, indicating the versatility of this method (Jończyk et al., 1994).

Nucleophilic Substitutions of Cyclopropyl Esters

  • Application : Nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0).
  • Key Feature : Offers a regioselective pathway and enables the creation of cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).

Reactions with Ethyl Acrylate

  • Application : Utilization of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride in reaction with ethyl acrylate to produce functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides.
  • Method : Involves a two-step procedure and shows potential for generating acyclic enamines and aromatic amines (Siry et al., 2014).

Transformations of Methylenecyclopropylcarbinols

  • Application : Transforming methylenecyclopropylcarbinols treated with sulfonyl chloride into 3-methylenecyclobutyl sulfonates using silica gel chromatography.
  • Insight : Computational studies provide a rational explanation for these transformations (Shao et al., 2007).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride” can be found on the product page . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6(2)5(7(6,3)4)11(8,9)10/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBUVHXNSBVLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2241141-44-4
Record name 2,2,3,3-tetramethylcyclopropane-1-sulfonyl chloride
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